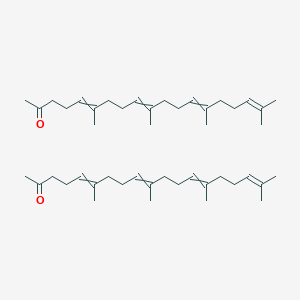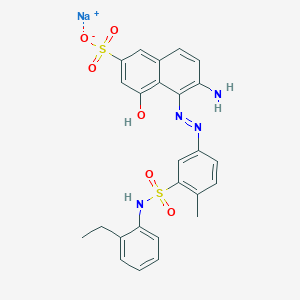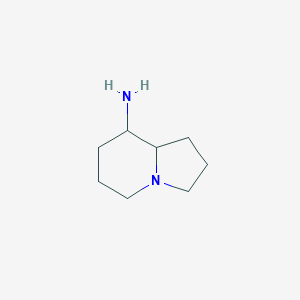
Iegr-amc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-Ile-Glu-Gly-Arg-AMC is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to a growing peptide chain, protected by the tert-butyloxycarbonyl (Boc) group. The final product is obtained by coupling the peptide with 7-amido-4-methylcoumarin (AMC) under specific reaction conditions.
Industrial Production Methods
Industrial production of Boc-Ile-Glu-Gly-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced as a white powder with a purity greater than 97%.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Ile-Glu-Gly-Arg-AMC undergoes hydrolysis reactions catalyzed by factor Xa and acrosin from the ascidian Halocynthia roretzi. These reactions result in the cleavage of the peptide bond, releasing the fluorogenic AMC moiety .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in aqueous buffers at physiological pH. Common reagents include factor Xa and acrosin enzymes, which specifically recognize and cleave the peptide substrate .
Major Products Formed
The major product formed from the hydrolysis of Boc-Ile-Glu-Gly-Arg-AMC is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it a valuable tool for monitoring enzyme activity in various assays .
Aplicaciones Científicas De Investigación
Boc-Ile-Glu-Gly-Arg-AMC is extensively used in scientific research for the following applications:
Chemistry: As a fluorogenic substrate for studying enzyme kinetics and inhibitor screening.
Biology: In assays to measure the activity of factor Xa and other proteases.
Medicine: For the determination of Factor VIII activity in plasma and concentrates, which is crucial for diagnosing and monitoring hemophilia
Industry: In the development of diagnostic kits and therapeutic agents targeting coagulation pathways
Mecanismo De Acción
Boc-Ile-Glu-Gly-Arg-AMC exerts its effects by serving as a substrate for factor Xa and acrosin enzymes. Upon recognition and binding by these enzymes, the peptide bond is cleaved, releasing the fluorogenic AMC moiety. The fluorescence emitted by AMC can be quantitatively measured, providing insights into enzyme activity and inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate for factor Xa, but with different amino acid sequence.
Boc-Leu-Gly-Arg-AMC: Similar substrate with leucine instead of isoleucine.
Boc-Ala-Glu-Gly-Arg-AMC: Contains alanine instead of isoleucine
Uniqueness
Boc-Ile-Glu-Gly-Arg-AMC is unique due to its specific recognition by factor Xa and acrosin enzymes, making it highly suitable for assays involving these proteases. Its strong fluorogenic properties also make it a preferred choice for sensitive and accurate measurements .
Propiedades
Fórmula molecular |
C34H50N8O10 |
|---|---|
Peso molecular |
730.8 g/mol |
Nombre IUPAC |
5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37) |
Clave InChI |
YWSYLEUAJLDOJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)



![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)


![rel-Benzyl (4aR,7aS)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14784404.png)
![6-[[5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B14784413.png)
